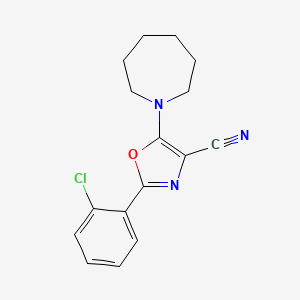
5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as AZOC, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a pharmacological agent in various areas of research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is not yet fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2 and iNOS enzymes. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is its high potency and selectivity for its target receptors. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesemethoden
5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with 1-aminocyclohexane, followed by the reaction of the resulting intermediate with chloroacetyl chloride and 2-amino-4-chlorophenol. The final product is obtained through cyclization and dehydration reactions.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNCJXDRXHRFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)

![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)
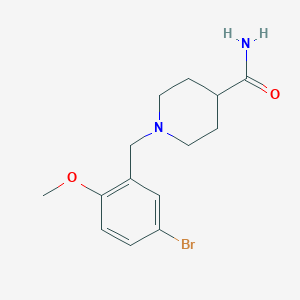
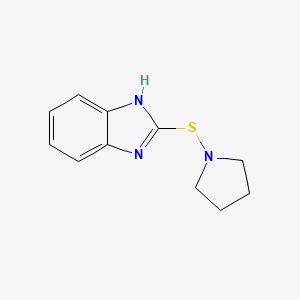
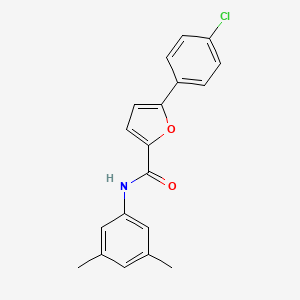
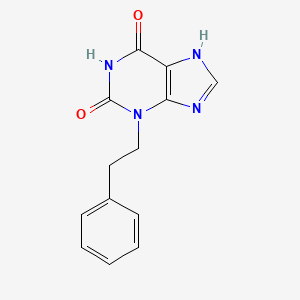
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)

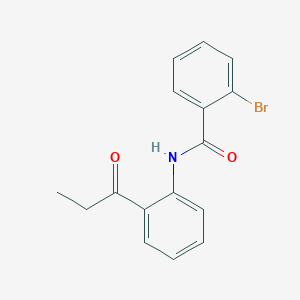
![5-[(2,6-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5736325.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
